molecular formula C18H26O10 B14606887 Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid CAS No. 60608-99-3

Benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid

Cat. No.: B14606887
CAS No.: 60608-99-3
M. Wt: 402.4 g/mol
InChI Key: UUXDKTFEYLYPJC-UHFFFAOYSA-N
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Description

Benzene-1,3-dicarboxylic acid; butane-1,4-diol; hexanedioic acid: is a compound that forms part of the family of polyesters. These compounds are typically used in the production of various types of polymers, which have applications in numerous industries, including textiles, packaging, and automotive sectors. The compound is known for its role in creating durable and versatile materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound involves a condensation polymerization reaction. This process typically requires the presence of a dicarboxylic acid (benzene-1,3-dicarboxylic acid and hexanedioic acid) and a diol (butane-1,4-diol). The reaction is carried out under high temperatures (around 260°C) and low pressure to facilitate the formation of ester bonds .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous polymerization processes. The raw materials are fed into a reactor where they undergo polymerization. The resulting polymer is then extruded, cooled, and cut into pellets for further processing .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol groups present in butane-1,4-diol.

    Reduction: Reduction reactions can occur at the carboxylic acid groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents.

Major Products:

Scientific Research Applications

Chemistry:

  • Used in the synthesis of advanced polymers and materials with specific properties.

Biology:

  • Research into biodegradable polymers for medical applications, such as sutures and drug delivery systems.

Medicine:

  • Potential use in creating biocompatible materials for implants and prosthetics.

Industry:

Mechanism of Action

The compound exerts its effects primarily through the formation of ester bonds during polymerization. The molecular targets include the hydroxyl groups of butane-1,4-diol and the carboxyl groups of benzene-1,3-dicarboxylic acid and hexanedioic acid. The pathways involved include condensation reactions that result in the elimination of water molecules and the formation of long polymer chains .

Comparison with Similar Compounds

    Terephthalic acid; ethane-1,2-diol: Used in the production of polyethylene terephthalate (PET).

    Isophthalic acid; ethane-1,2-diol: Used in the production of high-performance resins and coatings.

Uniqueness:

Properties

CAS No.

60608-99-3

Molecular Formula

C18H26O10

Molecular Weight

402.4 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;butane-1,4-diol;hexanedioic acid

InChI

InChI=1S/C8H6O4.C6H10O4.C4H10O2/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

UUXDKTFEYLYPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(CCO)CO

Related CAS

60608-99-3

Origin of Product

United States

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